molecular formula C15H19ClN4OS B5709181 N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea

N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea

Cat. No. B5709181
M. Wt: 338.9 g/mol
InChI Key: LQIOLXNHXPOXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Reaction Studies

The compound N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea and its derivatives have been studied in various chemical reactions. For instance, Ledenyova et al. (2018) explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which involves ANRORC rearrangement and N-formylation to give N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, a process confirmed by X-ray analysis (Ledenyova et al., 2018).

Synthesis of Derivatives

Several studies have synthesized derivatives of the compound for various applications. For example, Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity (Sunder et al., 2013).

Pharmaceutical Applications

Although the request excludes information related to drug use and dosage, there are studies indicating the potential pharmaceutical applications of the compound's derivatives. Patel et al. (2013) prepared derivatives having properties relevant to anti-cancer and HIV treatments, highlighting the compound's potential in pharmaceutical research (Patel et al., 2013).

Antifungal and Antimicrobial Activities

Some derivatives have been studied for their antifungal and antimicrobial properties. Wu et al. (2012) synthesized pyrazole acyl thiourea derivatives showing good antifungal activities against various pathogens in preliminary tests (Wu et al., 2012).

Material Science Applications

The compound has also found applications in material science. Zamani et al. (2011) used a derivative as a sensing material in the construction of a PVC membrane sensor for thulium(III) ions, demonstrating the compound's utility in analytical chemistry (Zamani et al., 2011).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4OS/c1-5-20-10(3)14(9(2)19-20)18-15(22)17-12-8-11(16)6-7-13(12)21-4/h6-8H,5H2,1-4H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIOLXNHXPOXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=S)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea
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N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea
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N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea

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